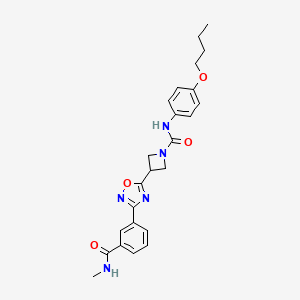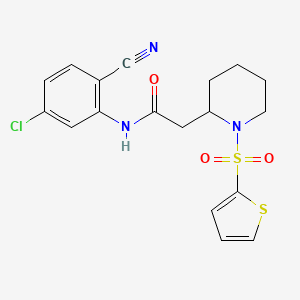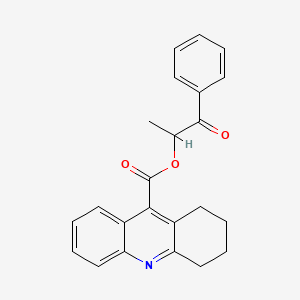![molecular formula C20H24N4O5S B2357797 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide CAS No. 325729-20-2](/img/structure/B2357797.png)
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide, also known as BDP or BDP-9066, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of sulfonamide drugs and has shown promising results in various scientific research studies.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition and Anticonvulsant Action
- Application: This compound is identified as an effective inhibitor of human carbonic anhydrase (CA), particularly isoforms hCA II and hCA VII, which are involved in epileptogenesis. It has demonstrated potential as an anticonvulsant, showing seizure protection in animal models (Mishra et al., 2017).
Anticancer Activity
- Application: Various derivatives of this compound have shown significant in vitro anticancer activity against different human cancer cell lines, including cervical and breast carcinoma. These findings are supported by molecular docking studies indicating their potential interaction with cancer-related proteins (Boddu et al., 2018).
Antipsychotic Potential
- Application: Some derivatives of this chemical compound are being explored for their potential antipsychotic properties. The ongoing research aims to synthesize and evaluate these compounds for their effectiveness in treating psychiatric disorders (Bari et al., 2019).
Antimicrobial and Antifungal Activity
- Application: Certain derivatives have displayed effective in vitro activities against various strains of bacteria and yeasts. This suggests their potential use in developing new antimicrobial and antifungal agents (Temiz‐Arpacı et al., 2005).
Anti-Inflammatory and Anticancer Properties
- Application: Derivatives of this compound have shown significant anti-inflammatory and anticancer activities in vitro. This dual action presents a promising avenue for the development of new therapeutic agents (Ghule et al., 2013).
Wirkmechanismus
Target of Action
It’s worth noting that the compound’s affinity data suggests it has some inhibitory activity against human carbonic anhydrase 1 .
Mode of Action
Based on its inhibitory activity, it can be hypothesized that it may interact with its target enzyme, possibly binding to the active site and preventing the enzyme from catalyzing its usual reactions .
Biochemical Pathways
Given its potential inhibitory activity against carbonic anhydrase 1, it could be involved in the regulation of ph and fluid balance in the body, as these are the primary functions of this enzyme .
Result of Action
If it does inhibit carbonic anhydrase 1, it could potentially affect processes such as ph regulation and fluid balance in the body .
Eigenschaften
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c21-30(26,27)17-4-2-16(3-5-17)22-20(25)13-24-9-7-23(8-10-24)12-15-1-6-18-19(11-15)29-14-28-18/h1-6,11H,7-10,12-14H2,(H,22,25)(H2,21,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVDCXTYWRMDLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Methylphenyl)methyl]-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2357716.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanesulfonamide](/img/structure/B2357720.png)

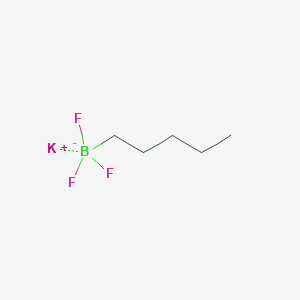
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-pentylsulfanylpurine-2,6-dione](/img/structure/B2357725.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2357726.png)

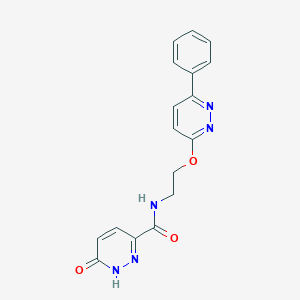
![(4S)-4-[(tert-Butoxycarbonyl)amino]-1-methyl-L-proline hydrate](/img/structure/B2357731.png)
